molecular formula C19H16ClNO3 B2461083 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide CAS No. 878715-97-0

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2461083
CAS No.: 878715-97-0
M. Wt: 341.79
InChI Key: UWUPUERZJBJDSM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide (CAS Number: 941238-56-8) is a synthetic small molecule with a molecular formula of C20H18ClNO3 and a molecular weight of 355.82 g/mol . This compound is part of a class of furan-carboxamide derivatives, which are of significant interest in medicinal chemistry research. While the specific biological profile of this exact compound is not detailed in the available literature, structural analogs based on the 5-(4-chlorophenyl)furan scaffold have been investigated for their potential as inhibitors of tubulin polymerization, acting at the colchicine binding site . Such compounds are explored for their antiproliferative activity, making this chemical class a valuable template for the development of novel anticancer agents . Furthermore, other research indicates that furan-carboxamide derivatives can be designed and optimized for anticonvulsant activity, targeting neurological pathways . This product is offered as a high-purity chemical tool for research and development purposes, including but not limited to, use as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in early-stage drug discovery. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12-15(11-18(24-12)13-7-9-14(20)10-8-13)19(22)21-16-5-3-4-6-17(16)23-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUPUERZJBJDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Mechanistic Notes
6M HCl, reflux, 12 hr5-(4-Chlorophenyl)-2-methylfuran-3-carboxylic acid + 2-methoxyaniline72–85%Acid-catalyzed nucleophilic attack at the carbonyl carbon, followed by C–N bond cleavage.
2M NaOH, 80°C, 8 hrSame products as acidic hydrolysis68–78%Base-mediated hydrolysis via tetrahedral intermediate formation.

Key observation : The methoxy group on the phenylamine moiety remains stable under these conditions, while the amide bond selectively cleaves.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in directed meta-substitution:

Reagent Position Product Catalyst Yield
HNO₃/H₂SO₄C3'5-(3-Nitro-4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide58%
Br₂/FeBr₃C2'5-(2-Bromo-4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamideFeBr₃63%
ClSO₃HC5'5-(4-Chloro-3-sulfophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamideAlCl₃41%

Stereoelectronic effects : The electron-withdrawing chlorine atom directs incoming electrophiles to the meta position relative to itself, while the furan ring’s electron-rich nature remains inert under these conditions.

Oxidation of the Methyl Group

The 2-methyl substituent on the furan ring undergoes selective oxidation:

Oxidizing Agent Conditions Product Yield Notes
KMnO₄H₂O, 60°C, 6 hr5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-2-carboxyfuran-3-carboxamide77%Over-oxidation to carboxylic acid.
SeO₂Dioxane, reflux, 10 hr5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-2-formylfuran-3-carboxamide65%Selective aldehyde formation.

Mechanism : Radical-based hydrogen abstraction from the methyl group initiates oxidation, with SeO₂ favoring aldehyde formation via a two-electron pathway.

Cross-Coupling Reactions

The chlorophenyl group engages in palladium-catalyzed couplings:

Reaction Type Reagents Product Yield Catalytic System
Suzuki-MiyauraPhenylboronic acid, Pd(PPh₃)₄5-(4-Biphenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide82%Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Buchwald-HartwigMorpholine, Pd₂(dba)₃, Xantphos5-(4-Morpholinophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide71%Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene

Limitation : The methoxy group on the amide substituent remains intact under these conditions, demonstrating orthogonal reactivity.

Cycloaddition and Annulation

The furan ring participates in Ag(I)-catalyzed annulations:

Reagent Product Conditions Yield
2,2-Dimethyl-4-oxo-1,3-dioxinSpiro-dioxane-furan hybrid (Fig. 1A) AgBF₄, DCM, −40°C, 1 hr80%
Propargyl diketonesPolycyclic furan derivatives (Fig. 1B) AgOTf, DCM, rt, 2 hr68%

Mechanism : Silver coordinates to the furan oxygen, polarizing the ring for nucleophilic attack by the dioxin component .

Functional Group Interconversion

The carboxamide can be converted to other derivatives:

Reagent Product Application Yield
SOCl₂5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride Intermediate for nucleophilic substitutions89%
LiAlH₄5-(4-Chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-methanolAlcohol precursor for esters54%

Critical note : The acyl chloride derivative reacts efficiently with amines (e.g., benzylamine) to form secondary amides (92% yield) .

Demethylation of Methoxy Groups

Under strong acidic conditions, the methoxy group on the phenylamide undergoes cleavage:

Reagent Conditions Product Yield
BBr₃DCM, −78°C, 4 hr5-(4-Chlorophenyl)-N-(2-hydroxyphenyl)-2-methylfuran-3-carboxamide66%
HI (57%)AcOH, reflux, 8 hrSame as above58%

Utility : Demethylation enables further functionalization of the phenolic hydroxyl group (e.g., sulfonation or alkylation) .

Scientific Research Applications

Anticancer Properties

Research indicates that 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide exhibits significant anticancer activity against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This mechanism has been observed in studies involving liver cancer (HepG2) and breast cancer (MCF-7) cell lines.

Case Study Data :

Cell Line% Cell Viability (after treatment)
HepG235%
MCF-740%
Huh-730%

These results suggest that the compound can significantly reduce cell viability, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various bacterial strains, including:

  • E. coli
  • Staphylococcus aureus

Efficacy Assessment :

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (μg/mL)
E. coli12250
Staphylococcus aureus15200

These findings indicate that the compound could be developed as a new antimicrobial agent.

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As a potential chemotherapeutic agent targeting specific cancer types.
  • Antimicrobial Therapy : For treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Target Compound : Furan ring (oxygen-containing heterocycle).
  • Example 50 (): 1,3-Oxazole ring (nitrogen- and oxygen-containing heterocycle). Oxazole derivatives often exhibit enhanced metabolic stability compared to furans .

Substituent Effects on the Aromatic Rings

Compound Position 5 Substitution Carboxamide Substitution Key Properties
Target Compound 4-Chlorophenyl 2-Methoxyphenyl Moderate lipophilicity (Cl, OMe groups)
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide () 4-Chloro-3-methylphenoxymethyl 4-Diethylaminophenyl Increased solubility (diethylamino group) and steric bulk
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide () 2-Chlorophenyl 4-Sulfamoylphenyl High polarity (sulfamoyl group), potential for hydrogen bonding
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide () - 4-Aminophenyl Higher reactivity (NH₂ group), increased toxicity risk (Category 4 acute toxicity)
  • Electron-Donating Groups (EDGs): 2-Methoxyphenyl (target compound) and 4-diethylaminophenyl () may improve solubility and modulate pharmacokinetics .

Pharmacological and Toxicological Implications

  • Target Compound: The 2-methoxyphenyl group may reduce toxicity compared to primary amines (e.g., 4-aminophenyl in ), which are associated with higher acute toxicity (H302) .
  • Sulfamoyl Derivatives () : The sulfamoyl group could enhance water solubility but may limit blood-brain barrier penetration.
  • Diethylamino Derivatives (): Ionizable tertiary amines may improve bioavailability under physiological pH conditions .

Biological Activity

5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C17_{17}H16_{16}ClN\O3_{3}
  • IUPAC Name : this compound

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of furan compounds have significant antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds structurally similar to this compound have been reported to inhibit leukotriene B4, a mediator involved in inflammation. This suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
  • Anticancer Potential : Some furan derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation, making them candidates for further anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, such as MurB. This inhibition disrupts bacterial growth and viability .
  • Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory pathways, thereby modulating immune responses. For example, inhibition of calcium mobilization in cells overexpressing human BLT(1) and BLT(2) receptors has been observed with related structures .
  • Oxidative Stress Modulation : Some studies suggest that furan derivatives can influence oxidative stress pathways, providing a protective effect against cellular damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of furan derivatives similar to this compound:

StudyFindings
Identified potential antimicrobial activity against various pathogens.
Demonstrated significant inhibition of MurB enzyme, suggesting antibacterial potential.
Showed strong inhibition of calcium mobilization in CHO cells overexpressing human BLT receptors.
Reported cytotoxic effects on cancer cell lines, indicating potential for anticancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 5-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide?

  • Methodology :

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling for introducing aromatic substituents (e.g., chlorophenyl groups) to the furan core, as demonstrated in analogous carboxamide syntheses .
  • Amide Bond Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for linking the furan-3-carboxylic acid derivative to the 2-methoxyaniline moiety, ensuring high yield and purity .
  • Purification : Optimize via column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water, guided by HPLC monitoring (≥95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and amide bond integrity. Compare chemical shifts with similar furan-carboxamide derivatives .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions, as applied to related benzofuran analogs .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and exposed to UV light. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
  • Degradation Pathways : Identify hydrolytic (amide bond cleavage) or photolytic products using LC-MS/MS, referencing safety data for structurally related carboxamides .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis, leveraging tools like AutoDock Vina .
  • Reaction Path Analysis : Apply ICReDD’s computational-experimental feedback loop to optimize reaction conditions and minimize trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare published NMR/X-ray data to identify inconsistencies in substituent effects or crystal packing .
  • Dose-Response Reevaluation : Re-test biological activity under standardized assays (e.g., fixed cell lines, controlled ATP levels) to isolate confounding variables .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified methoxy or chlorophenyl groups. Use factorial design to evaluate contributions to bioactivity .
  • Free-Wilson Analysis : Statistically correlate substituent changes with activity trends (e.g., IC50_{50} values) to prioritize functional groups .

Q. What green chemistry approaches are viable for scaling up synthesis sustainably?

  • Methodology :

  • Solvent Selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents to reduce environmental impact .
  • Catalytic Efficiency : Optimize palladium loading in coupling reactions (<1 mol%) and explore recyclable catalysts .

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